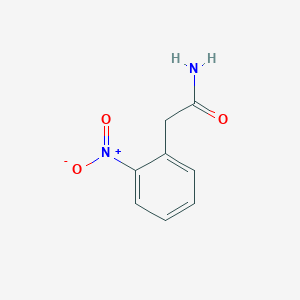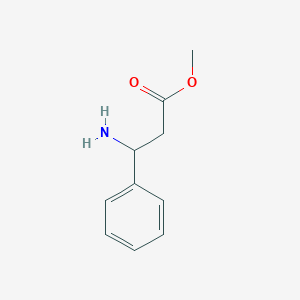
Methyl 3-amino-3-phenylpropanoate
概述
描述
Methyl 3-amino-3-phenylpropanoate is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of an amino group and a phenyl group attached to a propanoate ester
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-amino-3-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-3-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the reduction of methyl 3-nitro-3-phenylpropanoate using a reducing agent such as sodium borohydride in methanol. This reduction process converts the nitro group to an amino group, yielding this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .
化学反应分析
Types of Reactions
Methyl 3-amino-3-phenylpropanoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Methyl 3-nitro-3-phenylpropanoate.
Reduction: Methyl 3-hydroxy-3-phenylpropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-amino-3-phenylpropanoate has a wide range of applications in scientific research:
作用机制
The mechanism of action of methyl 3-amino-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity to various receptors .
相似化合物的比较
Similar Compounds
Methyl 3-hydroxy-3-phenylpropanoate: Similar in structure but contains a hydroxyl group instead of an amino group.
Methyl 3-nitro-3-phenylpropanoate: Contains a nitro group instead of an amino group.
Phenylalanine methyl ester: A simpler ester derivative of phenylalanine.
Uniqueness
Methyl 3-amino-3-phenylpropanoate is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
methyl 3-amino-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIOBYHZFPTKCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373081 | |
| Record name | methyl 3-amino-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14898-52-3 | |
| Record name | methyl 3-amino-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-amino-3-phenylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Methyl 3-amino-3-phenylpropanoate considered a valuable building block in alkaloid synthesis?
A: this compound serves as a versatile chiral building block due to the presence of both an amine and an ester functional group. These groups allow for diverse chemical transformations, making it particularly useful in constructing complex ring systems found in alkaloids [, , ]. Additionally, the chirality of the molecule at the carbon bearing the amine group allows for enantioselective synthesis of alkaloids, ensuring the final product has the desired stereochemistry [, , ].
Q2: Can you provide an example of how this compound has been used to synthesize a specific alkaloid?
A: Researchers successfully employed this compound as a starting material in the total synthesis of the spermidine alkaloid 13-hydroxyisocyclocelabenzine []. This synthesis involved utilizing the (3S)-enantiomer of the molecule to construct a key 3,4-dihydro-4-hydroxyisoquinolin-1(2H)-one derivative. This intermediate ultimately led to the formation of the target alkaloid with the desired stereochemistry [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
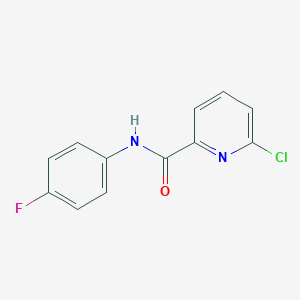

![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)
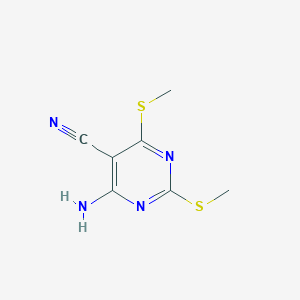

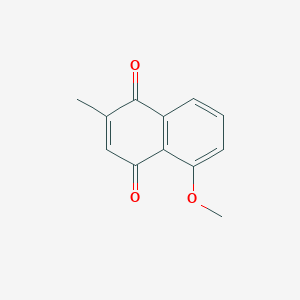
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)
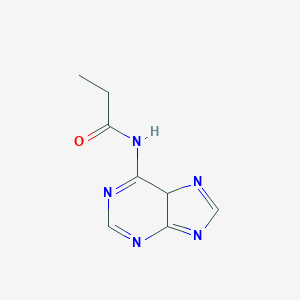
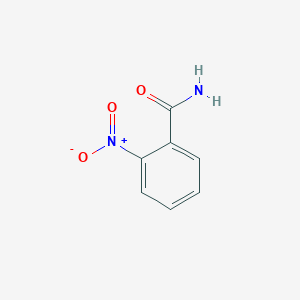

![2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184341.png)

